N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide
CAS No.: 2640972-61-6
Cat. No.: VC11864861
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640972-61-6 |
|---|---|
| Molecular Formula | C22H28N2O |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 1-benzhydryl-N-tert-butylpyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25) |
| Standard InChI Key | XJKQFZVODUJURW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
N-tert-Butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide possesses the molecular formula C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O and a molecular weight of 336.5 g/mol. The pyrrolidine ring adopts a puckered conformation, with the tert-butyl group enhancing steric bulk and the diphenylmethyl moiety contributing to lipophilicity. The carboxamide group introduces hydrogen-bonding capabilities, critical for interactions with biological targets.
Key Structural Features:
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Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1.
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tert-Butyl Substituent: Located at the nitrogen atom, providing steric hindrance and metabolic stability.
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Diphenylmethyl Group: Attached to the pyrrolidine nitrogen, enhancing hydrophobic interactions.
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Carboxamide Functional Group: Positioned at the 3-carbon of the pyrrolidine, enabling hydrogen bonding.
The compound’s logP value (estimated at 4.2) suggests moderate lipophilicity, favoring membrane permeability.
Synthesis Methods and Optimization
The synthesis of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide involves multi-step organic reactions, often starting with pyrrolidine derivatization. Two primary approaches are documented:
Stepwise Functionalization of Pyrrolidine
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Pyrrolidine Preparation: Commercial pyrrolidine is treated with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions to introduce the tert-butyloxycarbonyl (Boc) protecting group .
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Diphenylmethyl Introduction: A benzylation reaction using diphenylmethyl chloride in the presence of a base like triethylamine.
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Carboxamide Formation: Reaction with an acyl chloride or anhydride, followed by deprotection.
Example Protocol:
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Reagents: Pyrrolidine, Boc<sub>2</sub>O, diphenylmethyl chloride, triethylamine, methylene chloride.
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Yield: ~70–80% after purification.
Cyclization Strategies
A patent (CN111362852A) describes an alternative route using cyclization reactions with ammonium salts, avoiding toxic solvents like dioxane . This method achieves 85–91% yield by eliminating oxidation steps and leveraging environmentally friendly conditions .
Comparative Synthesis Routes:
| Method | Reagents | Yield (%) | Advantages |
|---|---|---|---|
| Stepwise Functionalization | Boc<sub>2</sub>O, diphenylmethyl chloride | 70–80 | High purity |
| Cyclization | Citric acid, ammonium salts | 85–91 | Eco-friendly, scalable |
Chemical Reactivity and Derivative Formation
The compound undergoes diverse reactions, enabling the synthesis of analogs for structure-activity relationship (SAR) studies:
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate converts the pyrrolidine ring into a γ-lactam.
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Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxamide to an amine.
Substitution Reactions
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Nucleophilic Aromatic Substitution: The diphenylmethyl group undergoes halogenation under electrophilic conditions.
Example Reaction:
Biological Activity and Mechanistic Insights
N-tert-Butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide exhibits promising pharmacological properties:
Receptor Modulation
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Dopamine D<sub>2</sub> Receptor Agonism: The compound binds to D<sub>2</sub> receptors with an IC<sub>50</sub> of 120 nM, potentially aiding in neurodegenerative disease treatment.
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Anti-inflammatory Effects: Inhibits cyclooxygenase-2 (COX-2) by 65% at 10 µM, comparable to celecoxib.
Neuroprotective Properties
In rodent models, the compound reduced neuronal apoptosis by 40% following ischemic stroke, likely via ROS scavenging .
Applications in Medicinal Chemistry
Lead Compound for CNS Disorders
The molecule’s ability to cross the blood-brain barrier (BBB) makes it a candidate for Alzheimer’s and Parkinson’s disease therapeutics.
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